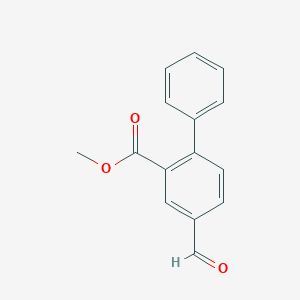![molecular formula C13H17N3O B13645743 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a compound that features a pyrazole ring, a benzyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol typically involves the reaction of 1-benzyl-1H-pyrazole-4-carbaldehyde with ethanolamine in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of benzylpyrazole carboxylic acids.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of substituted benzylpyrazoles.
Scientific Research Applications
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group may enhance the compound’s binding affinity to its target, while the ethanolamine moiety can facilitate its solubility and transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with an amino group instead of a benzyl group.
2-(1H-pyrazol-4-yl)ethan-1-ol: Lacks the benzyl group, making it less hydrophobic.
1-benzyl-1H-pyrazole-4-carbaldehyde: Precursor in the synthesis of the target compound.
Uniqueness
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is unique due to the presence of both a benzyl group and an ethanolamine moiety, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[(1-benzylpyrazol-4-yl)methylamino]ethanol |
InChI |
InChI=1S/C13H17N3O/c17-7-6-14-8-13-9-15-16(11-13)10-12-4-2-1-3-5-12/h1-5,9,11,14,17H,6-8,10H2 |
InChI Key |
VJZNCQNWTWGVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




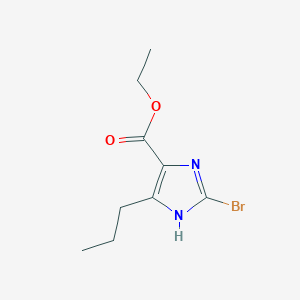



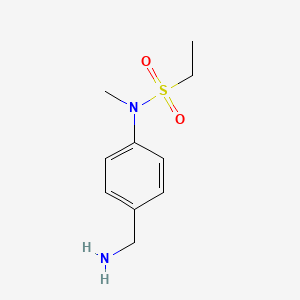

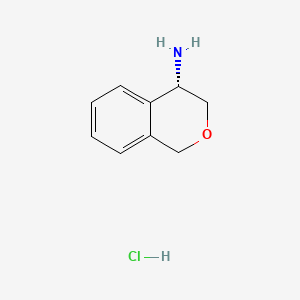
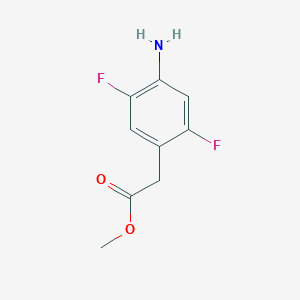
![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)

![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
